

1-(4-Methyl-2-thienyl)ethanone introduction

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Compound of Interest

Compound Name: 2-Acetyl-4-methylthiophene

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An In-Depth Technical Guide to 1-(4-Methyl-2-thienyl)ethanone for Researchers and Drug Development Professionals

Abstract

1-(4-Methyl-2-thienyl)ethanone, also known as **2-acetyl-4-methylthiophene**, is a substituted heterocyclic ketone that serves as a pivotal intermediate in synthetic organic chemistry. The thiophene nucleus is a privileged pharmacophore, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its structural and electronic similarity to a benzene ring, coupled with its unique chemical reactivity, makes it a cornerstone in the design of novel therapeutic agents and functional materials.[3] This guide provides a comprehensive technical overview of 1-(4-Methyl-2-thienyl)ethanone, detailing its chemical properties, synthesis, mechanistic nuances, spectroscopic profile, and applications. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile building block.

Molecular Identity and Physicochemical Properties

1-(4-Methyl-2-thienyl)ethanone is an organic compound featuring a thiophene ring substituted with a methyl group at the 4-position and an acetyl group at the 2-position. This substitution pattern dictates its reactivity and potential for further chemical modification.

Caption: Chemical Structure of 1-(4-Methyl-2-thienyl)ethanone.

The core physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

Property	Value	Source(s)
CAS Registry Number	13679-73-7	[4][5]
Molecular Formula	C ₇ H ₈ OS	[4]
Molecular Weight	140.203 g/mol	[4]
IUPAC Name	1-(4-methylthiophen-2-yl)ethanone	[6]
Synonyms	2-Acetyl-4-methylthiophene	[4]
Monoisotopic Mass	140.02959 Da	[6]
Predicted XlogP	2.0	[6]

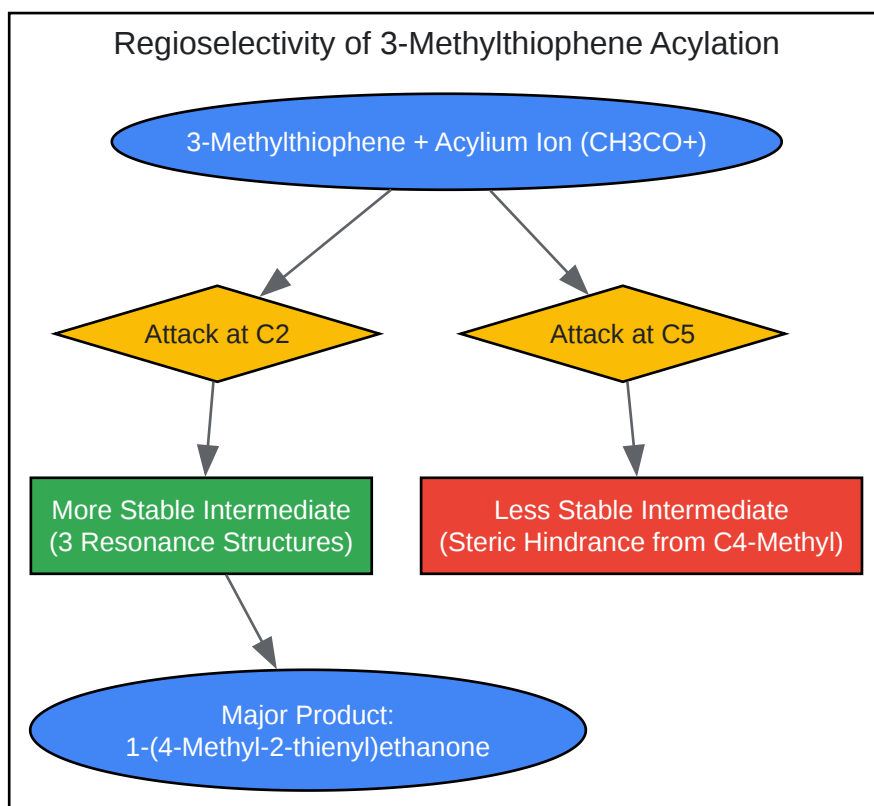
Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation

The most prevalent and industrially significant method for synthesizing 1-(4-Methyl-2-thienyl)ethanone is the Friedel-Crafts acylation of 3-methylthiophene.[7] This reaction is a cornerstone of electrophilic aromatic substitution and involves the introduction of an acyl group onto the thiophene ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[8][9]

Causality of Regioselectivity

A critical aspect of this synthesis is the regioselectivity of the acylation. For substituted thiophenes, the position of electrophilic attack is governed by the electronic effects of the substituent and the inherent reactivity of the thiophene ring. The thiophene ring is highly activated towards electrophilic substitution, preferentially at the α-positions (C2 and C5).[7] This preference is due to the superior stabilization of the positive charge in the corresponding carbocation intermediate (Wheland intermediate).

Attack at the C2 position of thiophene allows the positive charge to be delocalized over three atoms, including the sulfur atom, resulting in three resonance structures. In contrast, attack at the C3 position yields an intermediate with only two resonance structures.[10][11]



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Caption: Decisive factors in the regioselective synthesis.

In the case of 3-methylthiophene, the methyl group is an activating, ortho-para directing group. It activates the C2 and C5 positions for electrophilic attack. While both positions are electronically favored, acylation occurs predominantly at the C2 position. This is because the C5 position is sterically hindered by the adjacent C4-methyl group, making the C2 position the most accessible and reactive site for the bulky acylium ion.

Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of a synthesized compound. The following is a detailed analysis of the expected spectroscopic data for 1-(4-

Methyl-2-thienyl)ethanone.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum provides information about the molecular weight and fragmentation pattern. The NIST database shows a clear molecular ion peak and characteristic fragments for this compound.[\[12\]](#)

m/z	Ion	Interpretation
140	$[M]^+$	Molecular Ion
125	$[M - CH_3]^+$	Loss of a methyl radical from the acetyl group
97	$[M - CH_3CO]^+$	Loss of the acetyl radical
43	$[CH_3CO]^+$	Acetyl cation

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Based on analogous structures like 2-acetylthiophene and general principles of IR spectroscopy, the following key absorptions are expected.[\[13\]](#)[\[14\]](#)

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3100-3000	C-H Stretch	Thiophene Ring
~2950-2850	C-H Stretch	Methyl Groups
~1660-1680	C=O Stretch	Conjugated Ketone
~1500-1400	C=C Stretch	Thiophene Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public experimental spectra are not readily available, a predicted NMR spectrum can be reliably inferred based on established chemical shift principles.

^1H NMR (Predicted, 400 MHz, CDCl_3): The proton NMR spectrum is expected to show four distinct signals.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4-7.5	s (or d)	1H	Thiophene H5
~7.0-7.1	s (or d)	1H	Thiophene H3
~2.5	s	3H	Acetyl ($-\text{COCH}_3$)
~2.2	s	3H	Thiophene ($-\text{CH}_3$)

^{13}C NMR (Predicted, 100 MHz, CDCl_3): The carbon NMR spectrum is expected to display seven unique carbon signals.

Chemical Shift (δ , ppm)	Assignment
~190	Carbonyl ($\text{C}=\text{O}$)
~145	Thiophene C2
~142	Thiophene C4
~132	Thiophene C5
~128	Thiophene C3
~26	Acetyl ($-\text{COCH}_3$)
~15	Thiophene ($-\text{CH}_3$)

Applications in Synthetic and Medicinal Chemistry

Thiophene derivatives are a cornerstone of medicinal chemistry, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.^{[2][15][16]} 1-(4-Methyl-2-thienyl)ethanone is not typically a final drug product but rather a crucial building block. Its utility stems from the reactive acetyl group, which

can be readily transformed into a variety of other functional groups or used as a handle for building more complex molecular architectures.^[17]

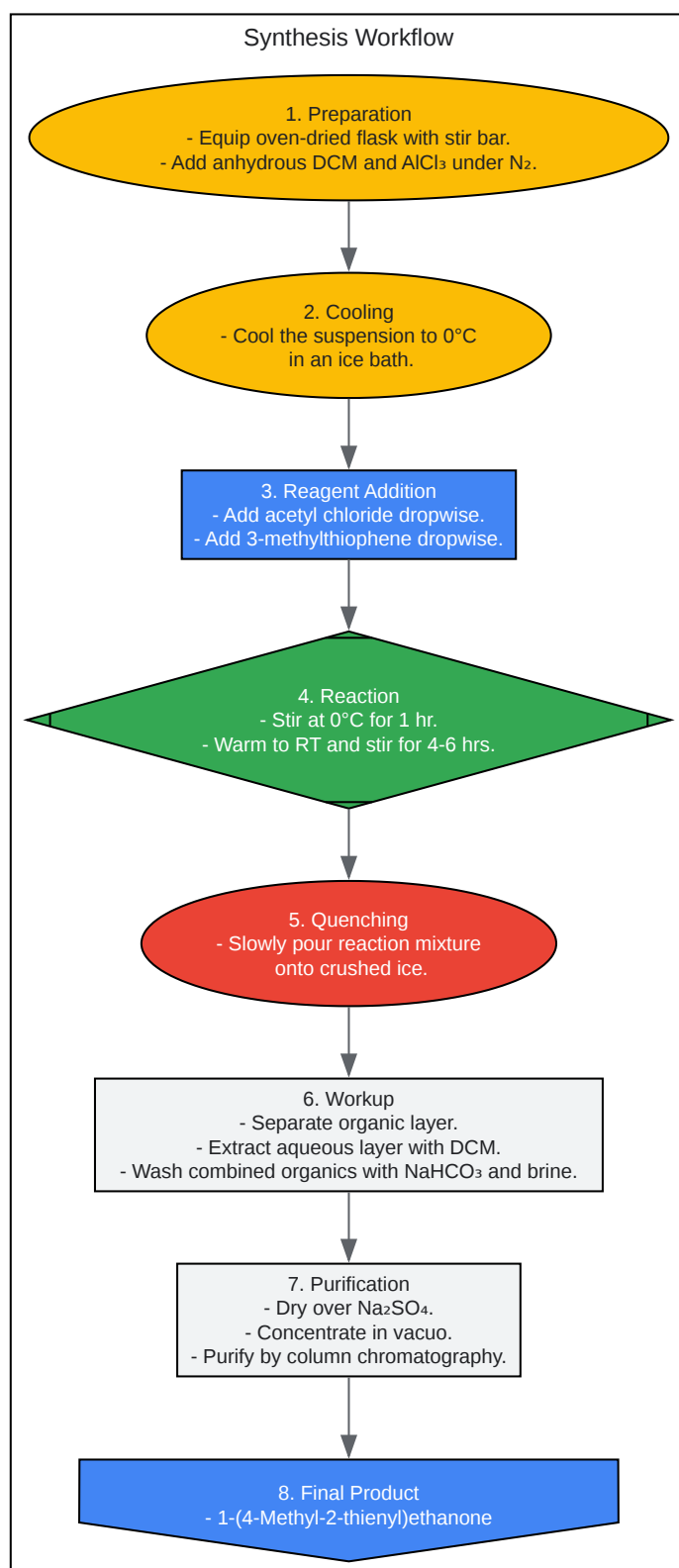
For example, the ketone can undergo:

- Reduction to form a secondary alcohol.
- Reductive amination to introduce nitrogen-containing moieties.
- Alpha-halogenation to create a reactive site for nucleophilic substitution.^[17]
- Condensation reactions to form larger systems like thiazoles or pyrimidines, which are themselves important pharmacophores.^[18]

This versatility allows medicinal chemists to synthesize libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the discovery of new drug candidates.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol provides a self-validating, step-by-step methodology for the laboratory-scale synthesis of 1-(4-Methyl-2-thienyl)ethanone.



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Caption: Experimental workflow for Friedel-Crafts acylation.

Materials:

- 3-Methylthiophene
- Acetyl Chloride
- Aluminum Chloride (AlCl_3), anhydrous
- Dichloromethane (DCM), anhydrous
- Hydrochloric Acid (HCl), concentrated
- Sodium Bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

- **Reaction Setup:** To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
- **Catalyst Addition:** Under a positive flow of nitrogen, carefully add anhydrous aluminum chloride (1.1 equivalents) to the DCM. The suspension should be stirred and cooled to 0°C in an ice-water bath.
- **Acyl Chloride Addition:** Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0°C . Stir for 15 minutes.
- **Substrate Addition:** Add 3-methylthiophene (1.0 equivalent) dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5°C .

- **Reaction Progression:** After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl. Stir vigorously until the ice has melted.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(4-Methyl-2-thienyl)ethanone.

Conclusion

1-(4-Methyl-2-thienyl)ethanone is a fundamentally important heterocyclic ketone with significant value for chemical synthesis. Its straightforward, regioselective preparation via Friedel-Crafts acylation makes it an accessible starting material. A thorough understanding of its properties, spectroscopic signature, and chemical reactivity empowers researchers to leverage this compound as a versatile scaffold in the development of novel pharmaceuticals and advanced materials.

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References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. Ethanone, 1-(4-methyl-2-thienyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(4-methyl-2-thienyl)- [webbook.nist.gov]
- 6. PubChemLite - Ethanone, 1-(4-methyl-2-thienyl)- (C7H8OS) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Ethanone, 1-(4-methyl-2-thienyl)- [webbook.nist.gov]
- 13. Ethanone, 1-(2-thienyl)- [webbook.nist.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. kthmcollege.ac.in [kthmcollege.ac.in]
- 17. nbino.com [nbino.com]
- 18. Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5'-nucleotidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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